[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea
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Overview
Description
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea is a heterocyclic compound that contains both pyrazole and thiourea moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazole ring, a common structural motif in many biologically active molecules, contributes to its diverse biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the compound crystallizes in the keto form and the carbonyl o atom forms an intramolecular n—h o hydrogen bond with the neighbouring nh group . This could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to inhibit lipid peroxidation , which is a key biochemical pathway involved in oxidative stress and cellular damage.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds have been synthesized in various conditions, and their activities have been evaluated under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. For instance, the reaction between 3-methyl-1-phenyl-5-pyrazolone and an appropriate aldehyde in the presence of a base such as sodium acetate can yield the desired pyrazole derivative . The subsequent reaction with thiourea under mild conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as L-proline can be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as alkyl halides can replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
- 3-(5-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylquinazolin-4(3H)-one .
Uniqueness
[(Z)-[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propylidene]amino]thiourea stands out due to its unique combination of pyrazole and thiourea moieties, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
[(Z)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-3-11(16-17-14(15)21)12-9(2)18-19(13(12)20)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H3,15,17,21)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSMGDBYOBPRY-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=S)N)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=S)N)/C1C(=NN(C1=O)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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